

An In-depth Technical Guide to the Structural Analysis of 15(S)-Fluprostenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 15(S)-Fluprostenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

15(S)-Fluprostenol is a synthetic analog of prostaglandin F_{2α} (PGF_{2α}), a potent agonist of the prostaglandin F (FP) receptor.[1][2] As a member of the prostaglandin family, it exhibits significant biological activity and is of considerable interest in drug development, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the structural analysis of **15(S)-Fluprostenol**, detailing its chemical properties, and outlining the experimental methodologies crucial for its characterization. The guide also visualizes its mechanism of action through its signaling pathway and presents a general workflow for its structural elucidation.

Chemical and Physical Properties

15(S)-Fluprostenol is an organic compound with the systematic IUPAC name (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid.[2] Its chemical structure is characterized by a cyclopentane ring with two hydroxyl groups and two aliphatic side chains, one of which contains a trifluoromethylphenoxy group. The stereochemistry at the C-15 position is of particular importance for its biological activity.[3]

Property	Value	Source
Molecular Formula	C23H29F3O6	[4]
Molecular Weight	458.47 g/mol	
IUPAC Name	(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid	
CAS Number	54276-24-3	
UV Absorption	λ_{max} at 222, 277 nm	
Stereochemistry	Defined stereocenters at positions 8, 9, 11, 12, and 15	

Spectroscopic and Crystallographic Data

A thorough structural elucidation of **15(S)-Fluprostenol** relies on a combination of spectroscopic and crystallographic techniques. While specific experimental data for **15(S)-Fluprostenol** is not widely available in the public domain, this section outlines the expected data and provides a template for its presentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ^1H NMR provides information about the chemical environment of hydrogen atoms, while ^{13}C NMR reveals the types of carbon atoms present.

Table 2.1: Predicted ^1H NMR Chemical Shifts for **15(S)-Fluprostenol** (Note: These are predicted values and await experimental verification.)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-5	5.3-5.5	m	-
H-6	5.3-5.5	m	-
H-13	5.6-5.8	dd	-
H-14	5.6-5.8	dd	-
Aromatic H	7.0-7.5	m	-
Carboxyl H	10-12	br s	-

Table 2.2: Predicted ^{13}C NMR Chemical Shifts for **15(S)-Fluprostenol** (Note: These are predicted values and await experimental verification.)

Carbon	Chemical Shift (ppm)
C-1 (Carboxyl)	~175
C-5, C-6 (Alkene)	128-132
C-13, C-14 (Alkene)	130-135
Aromatic Carbons	110-160
CF ₃	~124 (q)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure. For **15(S)-Fluprostenol**, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mzCloud database contains mass spectral data for the related compound Fluprostenol, which can serve as a reference.

Table 2.3: Mass Spectrometry Data for Fluprostenol

Ionization Mode	Mass Analyzer	m/z [M-H] ⁻	Key Fragment Ions	Source
ESI	Q Exactive Orbitrap	457.1844	Not specified	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 2.4: Expected Infrared Absorption Bands for **15(S)-Fluprostenol**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (alcohols, carboxylic acid)	3200-3600	Broad, Strong
C-H (alkane, alkene, aromatic)	2850-3100	Medium-Strong
C=O (carboxylic acid)	1700-1725	Strong
C=C (alkene, aromatic)	1600-1680	Medium-Weak
C-O (alcohols, ether)	1050-1250	Strong
C-F (trifluoromethyl)	1100-1350	Strong

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. To date, a crystal structure for **15(S)-Fluprostenol** has not been reported in the Cambridge Structural Database.

Experimental Protocols

The structural characterization of **15(S)-Fluprostenol** involves a series of well-established experimental protocols.

Synthesis

A chemoenzymatic total synthesis approach has been reported for fluprostenol, providing a viable route to obtain the molecule for analysis. This method utilizes a combination of enzymatic reactions for stereoselective transformations and traditional organic synthesis steps to construct the molecular framework.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins like **15(S)-Fluprostenol**. A reversed-phase C18 column with a gradient elution system of acetonitrile and water, often with a small amount of acid like formic acid, is typically employed.

Spectroscopic Analysis

- **NMR Spectroscopy:** Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC are used for unambiguous assignment of proton and carbon signals.
- **Mass Spectrometry:** Analysis is typically performed using electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. This allows for accurate mass determination and fragmentation analysis.
- **IR Spectroscopy:** Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

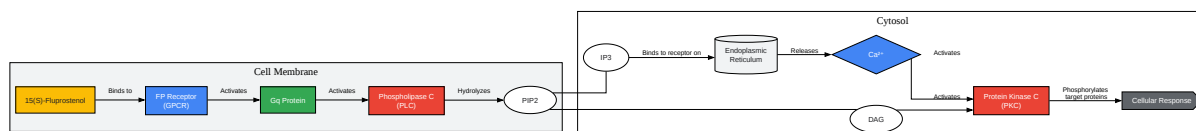
Crystallography

Obtaining a single crystal suitable for X-ray diffraction can be challenging for prostaglandins due to their flexibility. Crystallization is typically attempted by slow evaporation of a solvent or by vapor diffusion techniques using a variety of solvent systems. Once a suitable crystal is obtained, data is collected on a single-crystal X-ray diffractometer.

Mechanism of Action and Signaling Pathway

15(S)-Fluprostenol, as a PGF₂α analog, exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon

binding, it initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC).

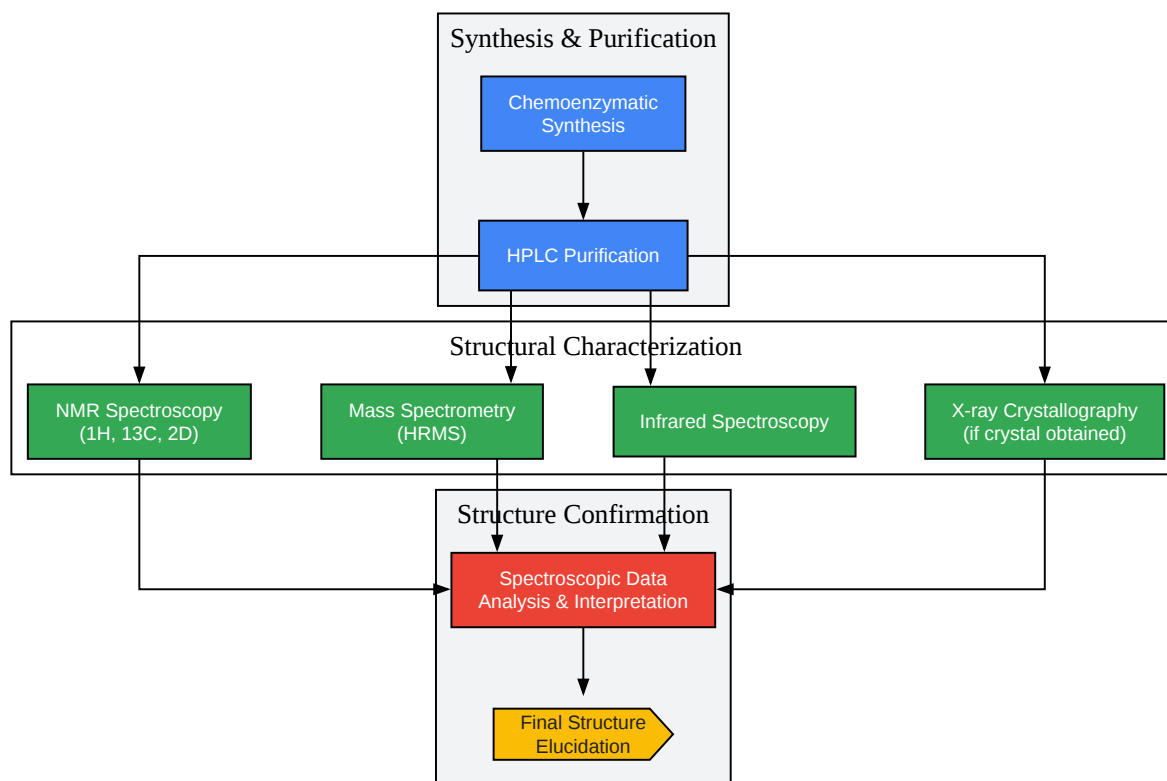


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Caption: FP Receptor Signaling Pathway for **15(S)-Fluprostenol**.

Experimental and Logical Workflows

The structural analysis of **15(S)-Fluprostenol** follows a logical progression from synthesis or isolation to comprehensive characterization.



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Caption: General Workflow for Structural Analysis.

Conclusion

The structural analysis of **15(S)-Fluprostenol** is a multifaceted process that integrates synthetic chemistry, purification techniques, and a suite of spectroscopic and crystallographic methods. While its fundamental chemical properties are well-documented, a complete set of experimental spectroscopic and crystallographic data is not yet publicly available. This guide provides a framework for the structural characterization of **15(S)-Fluprostenol** and related prostaglandin analogs, highlighting the necessary experimental protocols and the underlying mechanism of action. Further research to obtain and publish detailed experimental data will be

invaluable to the scientific community and will facilitate the development of new therapeutics based on this potent FP receptor agonist.

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References

- 1. Fluprostenol | C₂₃H₂₉F₃O₆ | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15(S)-Fluprostenol | C₂₃H₂₉F₃O₆ | CID 3391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Analysis of 15(S)-Fluprostenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630537#structural-analysis-of-15-s-fluprostenol]

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